![molecular formula C25H28ClN3O3S B2648311 6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216737-56-2](/img/structure/B2648311.png)
6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
“6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their diverse biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves the use of readily obtainable derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational and experimental methods. Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state . A time-dependent version of density functional theory (TD-DFT) can be employed to evaluate oscillator strengths and absorption maxima for electronic transitions .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and the presence of other reactants. Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various experimental and computational methods. For instance, the density, melting point, and IR spectrum can be obtained experimentally . Computational methods can be used to predict properties such as molecular weight, polar surface area, and logP .Scientific Research Applications
Synthesis and Structural Characterization
Research in the field has led to the development of novel synthetic pathways and the structural characterization of related compounds, showcasing the diversity and complexity of chemical synthesis techniques. For instance, studies have focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility of thienopyridine derivatives in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, the synthesis and prognosis of anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been explored, indicating the potential of these compounds in developing new anti-inflammatory drugs (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Biological Activities and Potential Applications
The investigation into the biological activities of thienopyridine derivatives and related compounds has revealed their potential as therapeutic agents. For instance, studies have examined the antimicrobial evaluation and docking studies of thiophene-2-carboxamides, uncovering their antimicrobial properties and providing insights into their mechanism of action (Talupur, Satheesh, & Chandrasekhar, 2021). Moreover, the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine derivatives showcases the targeted approach towards addressing specific infectious diseases (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Future Directions
The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, which this compound is a part of, is the main reason for developing new compounds containing this scaffold . Future research could focus on designing and synthesizing novel derivatives with enhanced biological activities and minimal toxicity .
properties
IUPAC Name |
6-benzyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S.ClH/c1-16(2)31-19-10-8-18(9-11-19)24(30)27-25-22(23(26)29)20-12-13-28(15-21(20)32-25)14-17-6-4-3-5-7-17;/h3-11,16H,12-15H2,1-2H3,(H2,26,29)(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRMCBREVIOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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